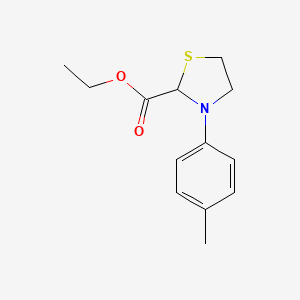
Ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a 4-methylphenyl group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate typically involves the condensation of 4-methylbenzaldehyde with cysteine or its derivatives, followed by esterification. One common method includes:
Condensation Reaction: 4-methylbenzaldehyde reacts with cysteine in the presence of an acid catalyst to form the thiazolidine ring.
Esterification: The resulting thiazolidine carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The thiazolidine ring can interact with active sites of enzymes, while the aromatic and ester groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1,3-thiazolidine-2-carboxylate
- Ethyl 3-(4-nitrophenyl)-1,3-thiazolidine-2-carboxylate
- Ethyl 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carboxylate
Uniqueness
Ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Properties
Molecular Formula |
C13H17NO2S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2S/c1-3-16-13(15)12-14(8-9-17-12)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
QEGLBRSTBGCLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1N(CCS1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















